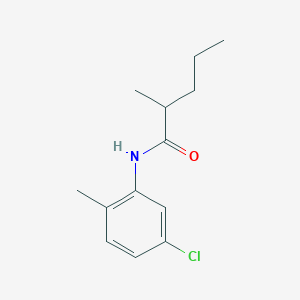![molecular formula C21H21N3O3 B263135 N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a member of the furan-based compounds, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory processes. N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has been found to increase the expression of Nrf2-regulated genes, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide for lab experiments is its wide range of potential applications. It has been studied in a variety of experimental models, including cell cultures, animal models, and clinical trials. Another advantage is its relatively low toxicity, which makes it a safe compound for use in scientific research. However, N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are many future directions for research on N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has been found to have neuroprotective properties, and it may be able to slow the progression of these diseases. Another area of interest is its potential use in cancer treatment. N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has been found to have anti-tumor effects in some experimental models, and it may be able to enhance the effectiveness of chemotherapy drugs. Finally, further research is needed to fully understand the mechanism of action of N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide, which may lead to the development of more effective treatments for a variety of diseases.
Synthesemethoden
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide can be synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzoyl chloride with 4-aminophenyl-5-methylfuran-2-carboxylate. The resulting product is then purified through crystallization and recrystallization techniques. The purity of N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide is critical for its use in scientific research, as impurities can affect the accuracy and reproducibility of experimental results.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has been found to have a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has been shown to reduce inflammation in a variety of experimental models, including multiple sclerosis, rheumatoid arthritis, and Crohn's disease. It has also been found to protect against oxidative stress, which is believed to play a role in the development of many diseases.
Eigenschaften
Produktname |
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide |
|---|---|
Molekularformel |
C21H21N3O3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-[4-[[4-(dimethylamino)benzoyl]amino]phenyl]-5-methylfuran-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-14-12-16(13-27-14)21(26)23-18-8-6-17(7-9-18)22-20(25)15-4-10-19(11-5-15)24(2)3/h4-13H,1-3H3,(H,22,25)(H,23,26) |
InChI-Schlüssel |
ZWNBJOVIGQXMDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)




![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)